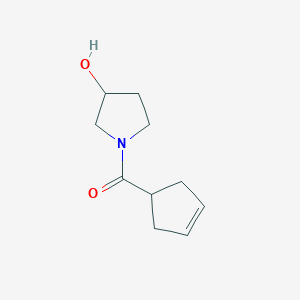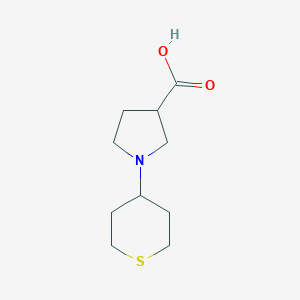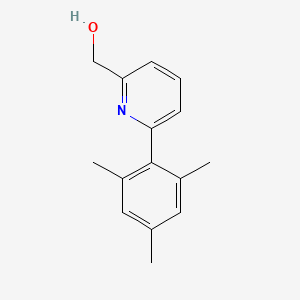
(6-Mesitylpyridin-2-yl)methanol
Vue d'ensemble
Description
(6-Mesitylpyridin-2-yl)methanol, also known as 6-MPYM, is a synthetic organic compound belonging to the pyridine family. It is a colorless liquid with a boiling point of 212 °C and a flash point of 79 °C. 6-MPYM is a versatile compound with a wide range of applications in scientific research. It has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Crystal Structure Analysis : The compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from the reaction of (6-methylpyridin-2-yl)methanol, was characterized by mass spectroscopy, IR, 1H NMR, UV-Vis, and X-ray diffraction, revealing its molecular and crystalline structure with planar molecules and intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Polymorphism Studies : Investigation of the pharmaceutically active sulfapyridine derivative, N-(6-methylpyridin-2-yl)mesitylenesulfonamide, revealed dimorphism, dependent on solvent type, with different packing and hydrogen bonding in the crystalline forms (Pan & Englert, 2013).
Catalysis and Chemical Reactions
Nickel Complexes for Ethylene Oligomerization : Nickel complexes synthesized using (pyridin-2-yl)methanol were used in ethylene oligomerization, showing high catalytic activity and yield, particularly in the presence of AlEtCl2 and MAO (Kermagoret & Braunstein, 2008).
CO2 Reduction to Methanol : Pyridinium and its derivatives, including (6-mesitylpyridin-2-yl)methanol, have been effective in catalyzing the reduction of carbon dioxide to methanol in electrochemical systems (Cole et al., 2010).
Pharmaceutical and Synthetic Chemistry
Enantioselective Michael Addition : Diaryl-2-pyrrolidinemethanols, derived from (pyridin-2-yl)methanol, were found to be effective catalysts for the enantioselective Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).
Enantioselective Alkynylation of Cyclic Imines : Prolinol-derived ligands from (pyridin-2-yl)methanol were successfully applied in catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and enantioselectivities (Munck et al., 2017).
Magnetic and Structural Studies
Construction of Magnetic Cobalt(II) Complex : The synthesis of a trigonal-prismatic cobalt(II) complex with a new hexadentate ligand derived from (pyridin-2-yl)methanol exhibited large uniaxial magnetic anisotropy and single-molecule-magnet behavior (Yao et al., 2018).
Hydrogen Bonding in Binary Mixtures : The enthalpies of solution of methanol in mixtures with pyridine and its derivatives, including (6-mesitylpyridin-2-yl)methanol, were investigated, highlighting the role of hydrogen bonding (Marczak et al., 2004).
Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Derivatives of (pyridin-2-yl)methanol were evaluated as corrosion inhibitors for mild steel, with one derivative showing higher inhibition efficiency due to its strong interaction with the steel surface (Ma et al., 2017).
Biocatalysis
- Whole-cell Biocatalytic Synthesis : S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized in a green, economic, and efficient way using a microreaction system with recombinant Escherichia coli as a whole-cell catalyst, highlighting efficient synthesis with high yield and enantiomeric excess (Chen et al., 2021).
Propriétés
IUPAC Name |
[6-(2,4,6-trimethylphenyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-7-11(2)15(12(3)8-10)14-6-4-5-13(9-17)16-14/h4-8,17H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDPKLBLSHIHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=N2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Mesitylpyridin-2-yl)methanol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)
![1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469294.png)
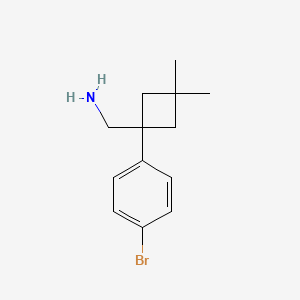
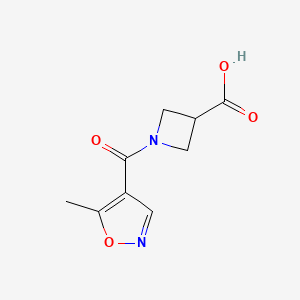
![1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469297.png)
![1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1469300.png)
![{[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469301.png)
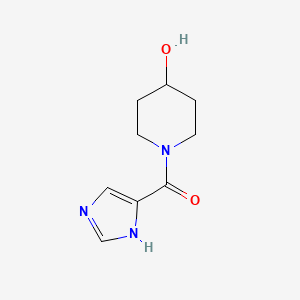
![1-[(4-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469305.png)
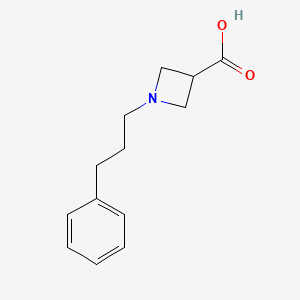
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1469308.png)
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1469309.png)
